molecular formula C10H12BrN B064171 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 172078-42-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B064171
CAS No.: 172078-42-1
M. Wt: 226.11 g/mol
InChI Key: VVSDIQMJQAYMGF-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular formula C10H12BrN It is a brominated derivative of tetrahydrobenzoazepine, which is a bicyclic structure containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. One common method is to react 2,3,4,5-tetrahydro-1H-benzo[b]azepine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent tetrahydrobenzoazepine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrahydrobenzoazepines depending on the nucleophile used.

    Oxidation Reactions: Products are typically ketones or aldehydes.

    Reduction Reactions: The major product is 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine: The parent compound without the bromine atom.

    9-Bromo-1-isopropyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A derivative with an isopropyl group.

    3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A related compound with a ketone functional group.

Uniqueness

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDIQMJQAYMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585708
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172078-42-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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